4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide is a member of isoquinolines.
Scientific Research Applications
Photophysical Properties and Aggregation-Enhanced Emission
Research by Srivastava, Singh, and Mishra (2016) explores the photophysical properties of compounds related to 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They synthesized and characterized compounds exhibiting aggregation-enhanced emission and analyzed their photophysical behavior using spectral data and density functional theory calculations (Srivastava, Singh, & Mishra, 2016).
Potential in PET Radiotracers Development
Abate et al. (2011) discuss the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis using derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They designed hybrid structures with high affinity at σ(2) receptors, indicating potential for use in σ(2) PET tracer development for tumor diagnosis (Abate et al., 2011).
Sigma-2 Receptor Binding Studies
Xu et al. (2005) investigated the binding of benzamide analogues to sigma-2 receptors. They found that N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide had a high affinity for sigma-2 receptors, indicating its potential use in studying sigma-2 receptors in vitro (Xu et al., 2005).
Anticonvulsant Screening
Afolabi and Okolie (2013) screened N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activity. They compared their results with ameltolide and carbamazepine, contributing to understanding the anticonvulsant properties of such compounds (Afolabi & Okolie, 2013).
properties
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
---|---|
Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O/c1-18-6-5-7-19(2)24(18)26-25(28)22-12-10-20(11-13-22)16-27-15-14-21-8-3-4-9-23(21)17-27/h3-13H,14-17H2,1-2H3,(H,26,28) |
InChI Key |
JAIFWJBLUVTGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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